Cas no 476335-37-2 (methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate)
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate
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- MDL: MFCD01316055
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR32882-1g |
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | 95% | 1g |
£733.00 | 2025-02-20 | |
| abcr | AB256772-500 mg |
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, 95%; . |
476335-37-2 | 95% | 500mg |
€579.60 | 2023-04-27 | |
| abcr | AB256772-1 g |
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, 95%; . |
476335-37-2 | 95% | 1g |
€906.10 | 2023-04-27 | |
| abcr | AB256772-500mg |
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, 95%; . |
476335-37-2 | 95% | 500mg |
€579.60 | 2023-09-11 | |
| abcr | AB256772-1g |
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, 95%; . |
476335-37-2 | 95% | 1g |
€906.10 | 2023-09-11 | |
| Key Organics Ltd | 5N-052-1MG |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | >95% | 1mg |
£37.00 | 2023-09-07 | |
| Key Organics Ltd | 5N-052-5MG |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | >95% | 5mg |
£46.00 | 2023-09-07 | |
| Key Organics Ltd | 5N-052-10MG |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | >95% | 10mg |
£63.00 | 2023-09-07 | |
| Key Organics Ltd | 5N-052-0.5G |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | >95% | 0.5g |
£325.00 | 2023-09-07 | |
| Key Organics Ltd | 5N-052-1G |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate |
476335-37-2 | >95% | 1g |
£523.00 | 2023-09-07 |
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate Suppliers
methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate (CAS No. 476335-37-2): A Comprehensive Overview
Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate, identified by its CAS number 476335-37-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural features, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry. The unique stereochemistry and functional groups present in this compound make it a valuable candidate for further investigation.
The structural formula of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate consists of a butanoate ester backbone with a (2S) configuration at the chiral center, further modified by the presence of two methyl groups at the third carbon and a 1H-pyrrol-1-yl moiety. This intricate arrangement not only contributes to its distinct chemical properties but also opens up possibilities for diverse biological activities. The presence of the pyrrole ring, in particular, is noteworthy as it is a common structural motif in many bioactive molecules.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological properties of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate with greater accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Such interactions could potentially lead to applications in the treatment of metabolic disorders and other diseases.
In the realm of drug discovery, the stereochemistry of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate plays a crucial role. The (2S) configuration ensures that the compound exhibits specific biological activities while minimizing unwanted side effects. This is particularly important in the development of chiral drugs, where the spatial arrangement of atoms can significantly influence efficacy and safety.
Current research is focused on synthesizing derivatives of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate to enhance its pharmacological properties. By modifying the ester group or introducing additional functional groups, scientists aim to develop more potent and selective compounds. These derivatives could serve as lead candidates for novel therapeutic agents targeting various diseases.
The role of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate in synthetic chemistry is also noteworthy. Its complex structure provides a challenging yet rewarding platform for developing new synthetic methodologies. Researchers are exploring various catalytic approaches to streamline the synthesis of this compound and its derivatives. Such advancements could have broader implications for the production of other bioactive molecules.
Moreover, the compound's potential in materials science has not been overlooked. The unique structural features of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate make it a candidate for developing novel materials with specific properties. For instance, its ability to form stable complexes with other molecules could be exploited in designing smart materials with applications in sensors and nanotechnology.
The environmental impact of Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is another area of interest. Studies are being conducted to assess its biodegradability and potential effects on ecosystems. Understanding these environmental profiles is crucial for ensuring that the compound can be used safely and responsibly in various applications.
In conclusion, Methyl (2S)-3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate (CAS No. 476335-37-2) is a multifaceted compound with significant potential in pharmaceuticals, synthetic chemistry, and materials science. Its unique structural features and functional groups make it a valuable candidate for further research and development. As our understanding of its properties continues to grow, so too will its applications across multiple scientific disciplines.
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